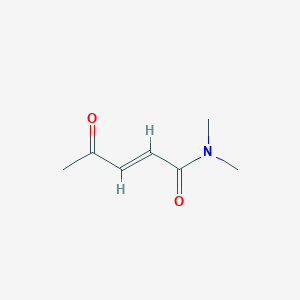
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) is an organic compound with a molecular formula of C7H11NO2 It is characterized by the presence of a dimethylamino group and a ketone functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) typically involves the reaction of dimethylamine with an appropriate precursor, such as a 4-oxo-2-pentenoic acid derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (2E)-N,N-Dimethyl-4-hydroxy-2-pentenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) include other amides and ketones with similar structural features, such as:
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
- 4-Oxo-2-pentenoic acid
Uniqueness
What sets 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Propriétés
Numéro CAS |
156462-97-4 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
Clé InChI |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES |
CC(=O)C=CC(=O)N(C)C |
SMILES isomérique |
CC(=O)/C=C/C(=O)N(C)C |
SMILES canonique |
CC(=O)C=CC(=O)N(C)C |
Synonymes |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















